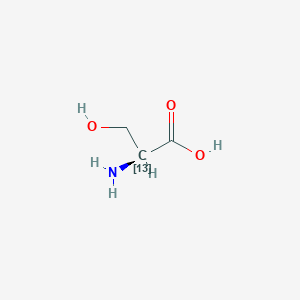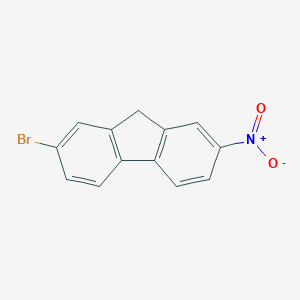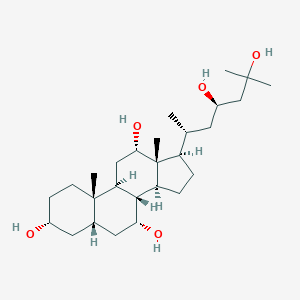
(2S)-2-Amino-3-hydroxy(213C)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-hydroxy(213C)propanoic acid, or L-alanine, is an essential amino acid found in proteins and peptides. It is a colorless, crystalline solid that is soluble in water, and is one of the most abundant amino acids in nature. L-alanine is involved in many metabolic pathways, including the synthesis of glucose and other amino acids, and plays an important role in the regulation of gene expression. It is also a key component of the biosynthesis of proteins and other biological molecules.
Applications De Recherche Scientifique
Biomolecular NMR
L-Serine-2-13C is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.
Clinical Mass Spectrometry
In Clinical Mass Spectrometry (MS) , L-Serine-2-13C is used as a standard in qualitative and/or quantitative MS-based experiments . MS is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules.
Metabolism Studies
L-Serine-2-13C plays a crucial role in metabolism studies . It is a polar, uncharged (at physiological pH), aliphatic amino acid that is non-essential to the diet of humans being synthesized from central metabolic pathway intermediates .
Metabolomics
In Metabolomics , L-Serine-2-13C is used for the study of chemical processes involving metabolites . It is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind.
Proteomics
L-Serine-2-13C is used in Proteomics , the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Neurological Implications and Therapeutic Potential
L-Serine plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders .
Role in Central Nervous System
L-Serine’s role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival . L-Serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis .
Research Studies on Biological Macromolecules
L-Serine-2-13C and its isotope labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .
Safety and Hazards
Mécanisme D'action
Target of Action
L-Serine-2-13C, also known as (2S)-2-Amino-3-hydroxy(213C)propanoic acid, is a non-essential amino acid that plays a central role in cellular proliferation . It is synthesized from central metabolic pathway intermediates .
Mode of Action
It is known that it interacts with its targets in the body to influence cellular proliferation . The 13C label on the molecule allows it to be tracked and quantified during drug development processes .
Biochemical Pathways
L-Serine-2-13C is involved in several biochemical pathways. It is synthesized from glucose via 3-phosphoglycerate/3-phosphoserine and via interconversion of glycine . It can also be obtained from the diet and the degradation of dietary proteins and phospholipids .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Serine-2-13C’s action is primarily seen in its role in cellular proliferation . .
Propriétés
IUPAC Name |
(2S)-2-amino-3-hydroxy(213C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-JACJRKFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H](C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine-2-13C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)